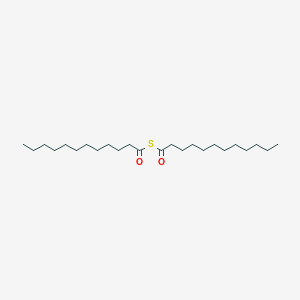
5-Méthyl-3,4-diphényl-4,5-dihydroisoxazol-5-OL
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL selectively inhibits the activity of COX-2 . By inhibiting COX-2, it reduces the production of prostanoids, thereby alleviating inflammation and pain.
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol is reported to be slight , which may affect its absorption and distribution in the body
Result of Action
The inhibition of COX-2 by 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL leads to a decrease in the production of pro-inflammatory prostaglandins. This results in the alleviation of inflammation and pain, making it potentially useful in the treatment of conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C Additionally, its efficacy may be influenced by factors such as the patient’s health status, genetic factors, and the presence of other medications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine hydrochloride with a suitable precursor under microwave irradiation at 90°C for 30 minutes . The reaction yields the desired isoxazole compound in moderate to good yields (50-70%) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valdecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that shares a similar isoxazole core.
Parecoxib: Another NSAID with a structure related to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL.
Uniqueness
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is unique due to its specific substitution pattern and the resulting biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444793 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181696-73-1 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)









